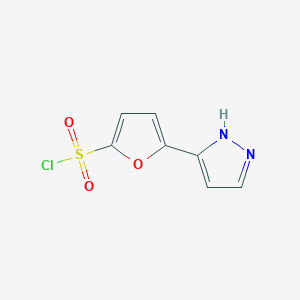

5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S/c8-14(11,12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVPAGYFRDXMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride, a key intermediate for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals. The guide delves into the strategic considerations for the synthesis, detailed experimental protocols, and the underlying chemical principles. The synthesis of pyrazoles, functionalization of furans, and the introduction of the sulfonyl chloride moiety are discussed with a focus on causality and practical insights. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction: The Significance of Pyrazole and Furan Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The metabolic stability of the pyrazole ring makes it an attractive component in the design of new therapeutic agents. Similarly, the furan ring is a versatile five-membered aromatic heterocycle present in many natural products and synthetic compounds with diverse biological activities.[3] The combination of these two heterocyclic systems in a single molecule, such as this compound, offers a unique chemical space for the development of novel drug candidates. The sulfonyl chloride group serves as a reactive handle for the synthesis of a variety of sulfonamide derivatives, which are themselves an important class of therapeutic agents.[4]

This guide will focus on a logical and efficient multi-step synthesis of the title compound, starting from readily available starting materials. The chosen strategy involves the initial construction of the pyrazole ring appended to the furan core, followed by the introduction of the sulfonyl chloride group.

Synthetic Strategy and Workflow

The synthesis of this compound can be strategically approached through a multi-step sequence. The overall workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Furan-2-yl)butane-1,3-dione (A Furan-Containing 1,3-Dicarbonyl Compound)

The first step involves the synthesis of a 1,3-dicarbonyl compound, which is a key precursor for the Knorr pyrazole synthesis.[5][6][7] A Claisen condensation between 2-acetylfuran and diethyl oxalate provides the desired β-diketone.

Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-acetylfuran dropwise with stirring.

-

After the addition of 2-acetylfuran, add diethyl oxalate dropwise to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess sodium ethoxide and precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 1-(furan-2-yl)butane-1,3-dione.

| Reagent/Solvent | Molar Ratio (to 2-acetylfuran) | Key Parameters |

| 2-Acetylfuran | 1.0 | Starting material |

| Diethyl oxalate | 1.1 | Acylating agent |

| Sodium ethoxide | 1.1 | Base catalyst |

| Absolute Ethanol | - | Solvent |

| Dilute HCl | - | Neutralization |

Causality: The sodium ethoxide acts as a strong base to deprotonate the α-carbon of 2-acetylfuran, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate, leading to the formation of the β-diketone after an acidic workup.

Step 2: Knorr Pyrazole Synthesis of 5-(Furan-2-yl)-1H-pyrazole

The Knorr pyrazole synthesis is a classic and efficient method for the construction of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.[5][6][7][8]

Protocol:

-

Dissolve 1-(furan-2-yl)butane-1,3-dione in glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution with stirring at room temperature.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The product, 5-(furan-2-yl)-1H-pyrazole, will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water to remove any residual acetic acid, and dry. The product can be further purified by recrystallization if necessary.

| Reagent/Solvent | Molar Ratio (to β-diketone) | Key Parameters |

| 1-(Furan-2-yl)butane-1,3-dione | 1.0 | Pyrazole precursor |

| Hydrazine hydrate | 1.1 | Nitrogen source |

| Glacial Acetic Acid | - | Solvent and catalyst |

Causality: The reaction proceeds through the condensation of hydrazine with the two carbonyl groups of the β-diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring. The acidic medium facilitates the condensation and dehydration steps.

Caption: Knorr Pyrazole Synthesis Mechanism.

Step 3: Chlorosulfonation of 5-(Furan-2-yl)-1H-pyrazole

The final step is the introduction of the sulfonyl chloride group onto the furan ring. Furan undergoes electrophilic substitution preferentially at the C2 and C5 positions.[9] Since the C2 position is already substituted with the pyrazole ring, the chlorosulfonation is expected to occur at the C5 position. Chlorosulfonic acid is a powerful and hazardous reagent that must be handled with extreme caution in a well-ventilated fume hood.[10][11]

Protocol:

-

In a three-necked flask equipped with a stirrer, a dropping funnel, and a calcium chloride guard tube, place 5-(furan-2-yl)-1H-pyrazole.

-

Cool the flask in an ice-salt bath to -10 to -5 °C.

-

Add chlorosulfonic acid dropwise with vigorous stirring, maintaining the low temperature.[12] The reaction is highly exothermic.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, followed by stirring at room temperature for several hours to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This step must be performed slowly and cautiously as the reaction of chlorosulfonic acid with water is violent.

-

The solid product, this compound, will precipitate.

-

Filter the product, wash with copious amounts of cold water until the washings are neutral, and dry under vacuum over a suitable desiccant.

| Reagent/Solvent | Molar Ratio (to Pyrazole) | Key Parameters |

| 5-(Furan-2-yl)-1H-pyrazole | 1.0 | Substrate |

| Chlorosulfonic acid | Excess (e.g., 3-5 eq.) | Chlorosulfonating agent |

| - | - | Low temperature (-10 to 0 °C) |

Causality: Chlorosulfonic acid acts as the electrophile (SO2Cl+). The electron-rich furan ring attacks the electrophile, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the furan ring and yields the desired sulfonyl chloride. The pyrazole ring, being less reactive towards electrophilic attack than the furan ring, is expected to remain intact under these conditions.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and widely used synthetic methodologies in organic chemistry.

-

Claisen Condensation: A fundamental carbon-carbon bond-forming reaction.

-

Knorr Pyrazole Synthesis: A reliable and high-yielding method for pyrazole formation.[5][6][7]

-

Electrophilic Chlorosulfonation: A standard method for the introduction of sulfonyl chloride groups onto aromatic rings.[10][12]

The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to ensure completion. The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion

The synthesis of this compound can be achieved through a logical and efficient three-step process. This guide provides a detailed and practical framework for researchers in the field of medicinal chemistry to access this valuable building block. The strategic combination of the Claisen condensation, Knorr pyrazole synthesis, and electrophilic chlorosulfonation offers a reliable route to the target molecule. Careful execution of the experimental procedures and adherence to safety precautions are paramount for a successful synthesis.

References

- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Knorr Pyrazole Synthesis. Cambridge University Press.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Method of preparation of the pyrazoles.

- Pyrazoles in Drug Discovery. PharmaBlock.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm

- 2-Furoyl chloride. Unknown Source.

- 2-Furoyl chloride wiki. Guidechem.

- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

- Activation of Carboxylic Acids by using Sulfonyl Chloride Reagent: A Simple One Pot Conversion of Carboxylic Acids to Alcohols. Taylor & Francis.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

- Synthesis of Polyfunctionalized Furan Analogs Catalyzed by Chlorosulfonic Acid Immobilized Nano-Cobaltferrite.

- A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. Benchchem.

- REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. Unknown Source.

- Chlorosulfonic Acid - A Vers

- I want to ask somebody to offer convenient method of synthesis of 2-aroyl-furanes or 2-aroyl-5-methylfuranes?.

- Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.

- ChemInform Abstract: A Novel Synthetic Approach Towards 1H-Pyrazole-5-carboxylic Acid Derivatives Using 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione..

- 2-Furoyl Chloride for Synthesis (Furan-2-Carbonyl Chloride). Central Drug House.

- Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. PubMed.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

- One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. PMC.

- 2-Furoyl chloride 95. Unknown Source.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.

- (PDF) Chlorosulfonic Acid.

- The preparation of 5‐substituted thieno[2,3‐b]furan‐2‐sulfonamides.

- 5-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)furan-2-sulfonyl chloride. ChemScene.

- Synthesis of multi-substituted furan rings. Unknown Source.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.

- Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles.

- Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggreg

- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applic

- Electrophilic Reactions of Furan. ChemicalBook.

- Synthesis of pyrazole carboxylic acid intermediate 5....

- Pyrazole synthesis. Organic Chemistry Portal.

- CHLOROSULFONIC ACID. CAMEO Chemicals | NOAA.

- Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry (RSC Publishing).

- Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Slideshare.

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]

- 9. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 10. api.pageplace.de [api.pageplace.de]

- 11. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

Molecular Hybridization of Pyrazolyl-Furan Scaffolds: A Comprehensive Technical Guide

Executive Summary

The relentless emergence of antimicrobial resistance and the complex pathology of oncological and neurodegenerative diseases necessitate the continuous evolution of pharmacophores. Among the most promising strategies in modern medicinal chemistry is molecular hybridization—the fusion of distinct bioactive scaffolds to generate novel chemical entities with amplified efficacy and multi-target capabilities. This whitepaper provides an in-depth technical analysis of pyrazolyl-furan compounds , detailing the rationale behind their structural design, their mechanistic pathways, quantitative structure-activity relationship (QSAR) data, and validated experimental protocols for their synthesis and biological evaluation.

The Rationale for Furan-Pyrazole Hybridization

The pyrazole nucleus—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—is a cornerstone of drug design due to its metabolic stability, structural rigidity, and capacity to act as both a hydrogen bond donor and acceptor. However, to overcome target-site mutations and enhance cellular permeability, structural functionalization is required.

By hybridizing pyrazole with a furan moiety (an oxygen-containing heterocycle), researchers introduce a highly lipophilic, electron-donating domain. This structural synergy optimizes the molecule's spatial conformation, allowing it to penetrate lipid bilayers more effectively while anchoring tightly into the hydrophobic pockets of target enzymes. This dual-action scaffold has proven highly effective in designing succinate dehydrogenase (SDH) inhibitors, PI3K/AKT pathway antagonists, and acetylcholinesterase (AChE) inhibitors.

Mechanistic Pathways & Biological Efficacy

Succinate Dehydrogenase (SDH) Inhibition in Phytopathogens

In the realm of agrochemicals and antifungal drug development, pyrazole-furan carboxamides have emerged as remarkably potent SDH inhibitors 1. SDH (Complex II) is a critical membrane-bound enzyme that links the tricarboxylic acid (TCA) cycle with the mitochondrial electron transport chain. Pyrazolyl-furan compounds competitively bind to the ubiquinone-binding site (Q-site) of SDH. The furan ring enhances hydrophobic interactions deep within the Q-site, while the pyrazole nitrogens form critical hydrogen bonds with surrounding amino acid residues, irreversibly halting cellular respiration.

Fig 1. Mechanistic pathway of SDH inhibition by pyrazolyl-furan carboxamides.

Anticancer & Anti-Neuroinflammatory Targeting

Beyond antimicrobial applications, furan-pyrazole hybrids exhibit profound cytotoxicity against human cancer cell lines by targeting the PI3K/AKT signaling cascade and inhibiting tubulin polymerization 2. Furthermore, recent structural optimizations have yielded derivatives capable of suppressing neuroinflammation. By binding to HMGB1 proteins and inhibiting AChE, these compounds downregulate pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), presenting a viable therapeutic avenue for neurodegenerative diseases like Alzheimer's 3.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the biological efficacy of leading pyrazolyl-furan derivatives across various therapeutic targets, highlighting the critical nature of specific structural substitutions.

| Compound Class / Specific Derivative | Target Pathogen / Cell Line | Primary Mechanism | Efficacy (IC50 / EC50) | Ref |

| Compound 6c (N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amide) | Sclerotinia sclerotiorum | Fungicidal (Mycelial Growth) | EC50 = 17.06 mg/L | 4 |

| Compound 12I-i (Pyrazole-furan carboxamide) | Rhizoctonia solani | SDH Inhibition | Comparable to Thifluzamide | 1 |

| Compound 7g (Furan-pyrazolyl chalcone) | A549 (Human Lung Carcinoma) | Cytotoxicity / DNA Damage | IC50 = 27.7 µg/mL | 5 |

| Compound 7g (Furan-pyrazolyl chalcone) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity / DNA Damage | IC50 = 26.6 µg/mL | 5 |

| Benzylidene-modified Pyrazole | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 5.28 µM | 3 |

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints and explicit mechanistic reasoning.

Protocol: Synthesis of 3-(Furan-2-yl)-4,5-dihydro-1H-pyrazole Derivatives

Causality & Logic: This synthesis relies on a two-step sequence. First, a base-catalyzed Claisen-Schmidt condensation generates an α,β-unsaturated ketone (chalcone). The NaOH deprotonates the acetophenone, forming a reactive enolate that attacks the electrophilic carbonyl of the furan-2-carbaldehyde. In the second step, hydrazine hydrate is introduced under acidic conditions. Glacial acetic acid acts as a crucial catalyst here; it protonates the carbonyl oxygen of the chalcone, drastically increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine, which is followed by rapid intramolecular cyclization and dehydration.

Fig 2. Step-by-step synthetic workflow for pyrazolyl-furan derivatives.

Step-by-Step Procedure:

-

Chalcone Formation: Dissolve equimolar amounts (0.01 mol) of furan-2-carbaldehyde and a substituted acetophenone in 20 mL of absolute ethanol.

-

Catalysis: Add 10% aqueous NaOH dropwise while strictly maintaining the temperature between 0–5°C in an ice bath to prevent unwanted side polymerizations.

-

Self-Validation Checkpoint: The reaction mixture will undergo a distinct color shift and precipitate, visually confirming the formation of the chalcone intermediate.

-

-

Cyclization: Isolate the chalcone via filtration, dissolve it in fresh absolute ethanol (25 mL), and add an excess of hydrazine hydrate (0.015 mol) alongside 2-3 drops of glacial acetic acid.

-

Reflux & Monitoring: Reflux the mixture for 6–8 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the strongly UV-active chalcone spot and the emergence of a higher

product spot validates successful ring closure.

-

-

Isolation: Pour the cooled reaction mixture over crushed ice. Filter the resulting precipitate, wash thoroughly with cold distilled water to remove unreacted hydrazine, and recrystallize from ethanol to yield the pure pyrazolyl-furan compound.

Protocol: In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)

Causality & Logic: Determining the EC50 requires uniform dispersion of the highly lipophilic pyrazolyl-furan compounds within an aqueous agar matrix. Dimethyl sulfoxide (DMSO) is utilized as a carrier solvent to maintain solubility. However, it is imperative to cap the final DMSO concentration at ≤1% v/v. Exceeding this threshold introduces solvent-induced baseline toxicity to the fungal mycelia, which would artificially inflate the compound's apparent fungicidal efficacy and invalidate the QSAR data.

Step-by-Step Procedure:

-

Stock Preparation: Dissolve the synthesized pyrazolyl-furan compound in analytical-grade DMSO to formulate a high-concentration stock solution (e.g., 10,000 mg/L).

-

Media Doping: Add calculated aliquots of the stock solution to molten Potato Dextrose Agar (PDA) at 50°C to achieve the desired final test concentrations (e.g., 1, 5, 10, 50, 100 mg/L). Pour immediately into sterile Petri dishes and allow to solidify.

-

Inoculation: Using a sterile cork borer, cut a 5 mm mycelial plug from the actively growing margin of a 3-day-old culture of the target pathogen (e.g., S. sclerotiorum). Place the plug face-down in the exact center of the doped PDA plate.

-

Incubation & Measurement: Incubate the plates at 25°C in total darkness.

-

Self-Validation Checkpoint: Run parallel negative controls (PDA + 1% DMSO) and positive controls (e.g., Thifluzamide). The assay is deemed valid for measurement only when the negative control mycelium reaches the extreme edge of the Petri dish.

-

-

Data Analysis: Measure the colony diameters using digital calipers. Calculate the inhibition rate (%) using the formula: [(Diameter of control - Diameter of treatment) / (Diameter of control - 5 mm)] × 100. Utilize probit analysis software to plot the dose-response curve and derive the exact EC50 value.

References

- Source: acs.

- Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl)

- Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)

- Source: researchgate.

- Source: nih.

Sources

Spectroscopic Characterization of 5-(1H-pyrazol-5-yl)furan-2-sulfonyl Chloride: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. The insights herein are derived from foundational spectroscopic principles and extensive data from analogous chemical structures, offering a robust framework for the characterization of this and similar molecules.

Introduction

This compound is a unique bifunctional molecule integrating a pyrazole ring, a furan ring, and a sulfonyl chloride group. This combination of functionalities suggests its potential as a versatile building block in medicinal chemistry and materials science. The pyrazole moiety is a common scaffold in many pharmacologically active compounds, while the furan ring serves as a key five-membered aromatic heterocycle. The sulfonyl chloride group is a highly reactive functional group, enabling a wide array of chemical transformations. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons on the furan and pyrazole rings.

-

Furan Protons: The furan ring possesses two protons, H-3 and H-4. Due to the strong electron-withdrawing effect of the sulfonyl chloride group at the C-2 position and the pyrazolyl substituent at the C-5 position, these protons will be deshielded and appear in the aromatic region. We can predict the following:

-

H-3: This proton, adjacent to the sulfonyl chloride group, is expected to resonate at a downfield chemical shift, likely in the range of δ 7.2-7.5 ppm . It will appear as a doublet due to coupling with H-4.

-

H-4: This proton will be influenced by both substituents and is predicted to have a chemical shift in the range of δ 6.8-7.1 ppm . It will also appear as a doublet from coupling to H-3. The typical coupling constant for furan protons (³JHH) is around 3-4 Hz.

-

-

Pyrazole Protons: The pyrazole ring has two protons, H-4' and an N-H proton.

-

H-4': This proton is on a carbon atom between the two nitrogen atoms and is expected to resonate as a singlet in the range of δ 6.5-6.8 ppm .

-

N-H Proton: The proton on the nitrogen atom is exchangeable and will likely appear as a broad singlet at a downfield chemical shift, typically δ 10-13 ppm . Its position and broadness can be influenced by the solvent and concentration. A D₂O exchange experiment can confirm this signal, as the N-H proton will be replaced by deuterium, causing the signal to disappear.[1]

-

An important consideration for N-unsubstituted pyrazoles is the potential for annular tautomerism, where the N-H proton can reside on either nitrogen atom.[1] This can lead to the observation of two sets of signals if the exchange is slow on the NMR timescale, or averaged signals if the exchange is rapid.[1]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Furan Carbons:

-

C-2: Attached to the electron-withdrawing sulfonyl chloride group, this carbon will be significantly deshielded, with a predicted chemical shift in the range of δ 150-155 ppm .

-

C-5: Substituted with the pyrazole ring, this carbon is also expected to be downfield, likely around δ 145-150 ppm .

-

C-3 and C-4: These carbons will appear in the range of δ 110-125 ppm .

-

-

Pyrazole Carbons:

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Due to the reactivity of the sulfonyl chloride, a non-protic solvent like CDCl₃ is preferable.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire the spectrum on a spectrometer operating at a frequency of at least 300 MHz.

-

Set the spectral width to cover the range of 0-15 ppm.

-

An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are recommended.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., 'zgpg30') should be used.

-

Set the spectral width to 0-160 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

II. Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Mass Spectrum and Fragmentation Pattern

For this compound (Molecular Formula: C₈H₅ClN₂O₃S), the expected molecular weight is approximately 248.66 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak should be observed. A key feature will be the isotopic pattern of chlorine, with two peaks at m/z corresponding to the M⁺ and M+2 ions in an approximate 3:1 ratio, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.[4]

-

Major Fragmentation Pathways: Sulfonyl chlorides are known to undergo characteristic fragmentation.[4][5] The primary fragmentation pathways for this molecule are predicted to be:

-

Loss of Cl•: A prominent fragment resulting from the cleavage of the S-Cl bond, leading to an ion at [M-35]⁺ and [M-37]⁺.

-

Loss of SO₂: Elimination of sulfur dioxide is a common fragmentation pathway for sulfonyl compounds, which would result in a fragment at [M-64]⁺.[4][6] This often occurs after the initial loss of chlorine.

-

Cleavage of the Furan-Sulfonyl Bond: This would lead to the formation of a pyrazolyl-furan cation.

-

Ring Fragmentation: Fragmentation of the furan and pyrazole rings can also occur, leading to smaller fragment ions.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion for ESI-MS or through a gas chromatograph (GC) or liquid chromatograph (LC) for GC-MS or LC-MS analysis. Given the potential thermal lability of the sulfonyl chloride, LC-MS with ESI is often a preferred method.

-

Ionization: ESI in positive or negative ion mode can be used. Positive ion mode is likely to show the protonated molecule [M+H]⁺.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

-

Tandem MS (MS/MS): To confirm the proposed fragmentation pathways, tandem mass spectrometry experiments should be performed. The molecular ion or a prominent fragment ion is selected and subjected to collision-induced dissociation (CID) to generate a daughter ion spectrum.

III. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride, furan, and pyrazole moieties.

-

Sulfonyl Chloride Group: This group will give rise to two strong and distinct absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds.[4][5]

-

Pyrazole Ring:

-

Furan Ring:

-

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[8]

-

C=C Stretch: Ring C=C stretching vibrations will show absorptions in the 1500-1600 cm⁻¹ region.

-

C-O-C Stretch: A strong band corresponding to the C-O-C stretching of the furan ring is expected around 1000-1100 cm⁻¹.[9]

-

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Due to the moisture sensitivity of sulfonyl chlorides, sample preparation should be conducted in a dry environment.[4]

-

Solid Sample: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet or a Nujol mull can be prepared.[4]

-

-

Data Acquisition: The spectrum should be recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: The obtained spectrum should be analyzed for the presence of the characteristic absorption bands outlined above.

Summary of Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value/Range | Notes |

| ¹H NMR | Furan H-3 | δ 7.2-7.5 ppm (d) | |

| Furan H-4 | δ 6.8-7.1 ppm (d) | J ≈ 3-4 Hz | |

| Pyrazole H-4' | δ 6.5-6.8 ppm (s) | ||

| Pyrazole N-H | δ 10-13 ppm (br s) | Exchangeable with D₂O | |

| ¹³C NMR | Furan C-2 | δ 150-155 ppm | |

| Furan C-5 | δ 145-150 ppm | ||

| Furan C-3, C-4 | δ 110-125 ppm | ||

| Pyrazole C-3', C-5' | δ 135-145 ppm | ||

| Pyrazole C-4' | δ 105-110 ppm | ||

| Mass Spec | Molecular Ion | m/z ≈ 248/250 (3:1) | Isotopic pattern of Cl |

| Fragmentation | Loss of Cl (M-35/37) | ||

| Loss of SO₂ (M-64) | |||

| IR Spec | Asymmetric S=O | 1375-1410 cm⁻¹ (strong) | |

| Symmetric S=O | 1185-1204 cm⁻¹ (strong) | ||

| N-H Stretch | 3100-3300 cm⁻¹ (broad) | ||

| C=N Stretch | 1590-1620 cm⁻¹ |

Visualizations

Molecular Structure and Atom Numbering

Caption: Key fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. By leveraging established spectroscopic principles and data from related structures, a comprehensive characterization framework has been established. This guide serves as a valuable resource for scientists working with this novel compound, enabling its accurate identification and facilitating its application in further research and development endeavors. The provided experimental protocols offer a starting point for obtaining high-quality spectral data, which can then be compared against the predictions outlined in this document.

References

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008). Available from: [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

-

Taylor & Francis Online. Microwave-assisted synthesis and reactivity of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties. Available from: [Link]

-

ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]

-

SpringerLink. The vibrational spectrum of pyrrole (C 4H 5N) and furan (C 4H 4O) in the gas phase. Available from: [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Available from: [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Available from: [Link]

-

ResearchGate. Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Available from: [Link]

-

PMC. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). Available from: [Link]

-

ResearchGate. A vibrational spectroscopic study on furan and its hydrated derivatives. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). Available from: [Link]

-

ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]

-

University of Dayton eCommons. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Available from: [Link]

-

MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2009). Available from: [Link]

-

RSC Publishing. Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. Available from: [Link]

-

ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Available from: [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of 3-(1-hydroxy naphthalene- 2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

Figshare. 1H-NMR, 13C-NMR, and FT-IR Spectra of Compounds 5a-5o. Available from: [Link]

-

PubChem. 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Available from: [Link]

-

ResearchGate. (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022). Available from: [Link]

-

South African Journal of Chemistry. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available from: [Link]

-

International Journal of Current Research and Review. Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. connectjournals.com [connectjournals.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. ecommons.udayton.edu [ecommons.udayton.edu]

Introduction: The Double-Edged Sword of Furan-Based Sulfonyl Chlorides

An In-depth Technical Guide on the Stability and Reactivity of Furan-Based Sulfonyl Chlorides

In the landscape of modern medicinal chemistry and organic synthesis, furan-based sulfonyl chlorides represent a class of highly valuable, yet notoriously challenging, reagents. Their utility as precursors for furan-containing sulfonamides—a scaffold present in numerous biologically active compounds—makes them indispensable building blocks in drug discovery.[1][2][3] The incorporation of the furan moiety can significantly modulate the physicochemical and biological properties of a molecule, offering a pathway to novel therapeutics.[1][2]

However, the inherent reactivity that makes these compounds synthetically useful is also the source of their significant stability issues. Researchers, scientists, and drug development professionals often encounter challenges related to their decomposition, handling, and storage. This guide provides a comprehensive technical overview grounded in field-proven insights, moving beyond simple protocols to explain the underlying chemical principles governing the stability and reactivity of these critical reagents. We will explore the causal factors behind their instability, detail their reactivity profiles with key nucleophiles, and provide robust, validated protocols for their synthesis and handling.

Part 1: The Stability Challenge: Understanding and Mitigating Decomposition

The primary obstacle in working with furan-based sulfonyl chlorides is their limited stability compared to other heteroaromatic and aromatic sulfonyl chlorides.[4] This instability is not arbitrary; it is a direct consequence of the furan ring's electronic properties interacting with the powerfully electrophilic sulfonyl chloride group.

Inherent Instability of the Furan Scaffold

Studies comparing a wide range of heteroaromatic sulfonyl halides have consistently shown that five-membered ring systems, particularly furan, are generally less stable than their six-membered counterparts.[4] The decomposition of furan-derived sulfonyl chlorides often results in complex mixtures of unidentified products, suggesting that the degradation is not a simple, clean process but rather a complex pathway involving the heterocycle itself.[4][5] This is in contrast to other systems, like pyridine-based sulfonyl chlorides, which may decompose via more predictable pathways such as SO₂ extrusion or simple hydrolysis.[4][6]

The primary decomposition pathways for furan-based sulfonyl chlorides include:

-

Hydrolysis: Like all sulfonyl chlorides, these compounds are highly sensitive to moisture.[7][8] Trace amounts of water in solvents or the atmosphere can lead to rapid hydrolysis, converting the reactive sulfonyl chloride into the corresponding, and often unreactive, furan sulfonic acid.[9] This reaction is a primary cause of decreased yield and the introduction of impurities.

-

Complex Decomposition: The electron-rich nature of the furan ring makes it susceptible to degradation in the presence of the strongly electrophilic sulfonyl chloride moiety and the HCl generated during hydrolysis.[4][5][6] This can lead to ring-opening, polymerization, or other complex side reactions, resulting in the characteristic discoloration (browning or blackening) of the material.[10]

-

Thermal Decomposition: Elevated temperatures can accelerate decomposition through both radical and ionic pathways, leading to the evolution of toxic gases like sulfur oxides and hydrogen chloride gas.[7][8][10]

Below is a diagram illustrating the major pathways that compromise the integrity of furan-based sulfonyl chlorides.

Caption: Major decomposition pathways for furan-based sulfonyl chlorides.

Safe Handling and Storage Protocol

Given their instability, strict adherence to handling and storage protocols is non-negotiable. The following procedures are derived from authoritative safety data sheets and best laboratory practices.[7][8][11]

Mandatory Storage Conditions:

-

Temperature: Store in a freezer (-20°C is common practice).[7]

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent contact with moisture and air.[7][11]

-

Container: Keep in a tightly sealed, suitable container, often in a designated corrosives area.[7][8]

-

Light: Protect from light, as it can potentially initiate radical decomposition pathways.

Handling Protocol:

-

Inert Environment: Always handle the material in a glove box or under a positive pressure of an inert gas (e.g., using a Schlenk line).

-

Moisture Prevention: Use oven-dried glassware and anhydrous solvents. Ensure all reagents and equipment are scrupulously dry.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[7][12] Work must be conducted in a well-ventilated fume hood.

-

Spill Management: In case of a spill, do not use water.[7] Absorb with an inert material (e.g., dry sand or vermiculite) and dispose of as hazardous chemical waste according to local regulations.[7]

Part 2: The Reactivity Profile: A Versatile Synthetic Intermediate

The high electrophilicity of the sulfonyl sulfur atom is the cornerstone of the reactivity of furan-based sulfonyl chlorides.[13] This makes them highly susceptible to attack by a wide range of nucleophiles, providing access to a diverse array of furan-containing compounds.

Reaction with Nucleophiles

The most common and synthetically valuable reactions involve nucleophilic substitution at the sulfur center, where the chloride ion acts as an excellent leaving group.[13]

Caption: Core reactivity of furan-sulfonyl chlorides with common nucleophiles.

1. Sulfonamide Formation: The reaction with primary or secondary amines is arguably the most important transformation, yielding sulfonamides.[13] This reaction is a cornerstone of medicinal chemistry.[3][14] It is typically performed at low temperatures (e.g., 0 °C) in an anhydrous solvent with a base (like pyridine or triethylamine) to scavenge the HCl byproduct.[10]

2. Sulfonate Ester Formation: Reaction with alcohols in the presence of a base produces sulfonate esters.[9][13] This is a valuable transformation for converting a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate), facilitating subsequent Sₙ2 reactions.

3. Friedel-Crafts Sulfonylation: Furan-based sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones, typically catalyzed by a Lewis acid like AlCl₃.[13]

Table 1: Summary of Key Reactions and Conditions

| Nucleophile | Product Class | Typical Conditions | Causality & Key Insights |

| Primary/Secondary Amine | Sulfonamide | Anhydrous solvent (DCM, THF), Base (Pyridine, Et₃N), 0 °C to RT | Highly exothermic. Low temperature is crucial to control the reaction rate and prevent decomposition of the starting material.[10] |

| Alcohol | Sulfonate Ester | Anhydrous solvent, Base (Pyridine, Et₃N), 0 °C to RT | Base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct. |

| Water | Sulfonic Acid | Unintentional (trace moisture) or intentional (hydrolysis) | This is the primary competing side reaction. Its prevention is paramount for successful synthesis of other derivatives.[4][6] |

| Aromatic Compound | Sulfone | Lewis Acid (e.g., AlCl₃), Anhydrous solvent | The Lewis acid activates the sulfonyl chloride, making the sulfur atom even more electrophilic for attack by the aromatic ring. |

Part 3: Synthesis and Application in the Laboratory

The synthesis of furan-based sulfonyl chlorides typically involves the electrophilic sulfonation of a furan derivative.[2][15] Due to the furan ring's sensitivity to strong acids, milder sulfonating agents or specific conditions are often required.[16]

Experimental Protocol: Synthesis of Ethyl 4-furoate-2-sulfonyl chloride

This protocol is adapted from a patented, high-yield procedure and demonstrates a common "one-pot" method for synthesizing a functionalized furan-sulfonyl chloride.[17]

Workflow Diagram:

Caption: One-pot synthesis workflow for a furan-based sulfonyl chloride.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen atmosphere, dissolve ethyl 3-furoate (0.1 moles) in anhydrous methylene chloride (150 ml).[17]

-

Sulfonation: Cool the solution to -10°C using an appropriate cooling bath. Prepare a solution of chlorosulfonic acid (0.125 moles) in methylene chloride (25 ml) and add it dropwise to the furoate solution over 15 minutes, ensuring the internal temperature remains low.[17] Stir for a specified period (e.g., 48 hours) to complete the formation of the sulfonic acid intermediate.[17]

-

Chlorination: Recool the reaction mixture to below 0°C. Add pyridine, followed by the portion-wise addition of phosphorus pentachloride. Causality Note: Pyridine acts as a base to facilitate the reaction and neutralize acid, while PCl₅ is the chlorinating agent that converts the sulfonic acid to the sulfonyl chloride.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir overnight.[17]

-

Work-up and Isolation: Carefully pour the reaction mixture into ice water. Separate the organic layer. Extract the aqueous layer with methylene chloride. Combine the organic layers, wash with water, and dry over sodium sulfate.[17]

-

Purification: Filter the solution and evaporate the solvent in vacuo to yield the sulfonyl chloride, typically as an oil. The product is often used immediately in the next step without further purification due to its instability.[17] The reported yield for this step is approximately 80%.[15][17]

Conclusion

Furan-based sulfonyl chlorides are quintessential examples of high-reward, high-risk reagents in chemical synthesis. Their value in creating diverse molecular architectures for drug discovery is undeniable.[1][2] However, success in their application is wholly dependent on a deep understanding and respect for their inherent instability. By appreciating the chemical principles that drive their decomposition and employing meticulous handling, storage, and reaction protocols, researchers can effectively harness the potent reactivity of these compounds. This guide serves as a foundational resource, empowering scientists to navigate the challenges and unlock the full synthetic potential of furan-based sulfonyl chlorides.

References

-

ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Request PDF. [Link]

-

Collection of Czechoslovak Chemical Communications. (1980). Furan derivatives. CLI. Synthesis of 2-Y-3-(5-methyIthio- and 5-methylsuIfonyl-2-furyl)acrylonitriles and kinetics of their reac. [Link]

-

Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

- Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

-

ResearchGate. (2024). Electrochemical regioselective synthesis of sulfonyl 2,5-dihydrofuran-fused spiropyrimidines via multi-component radical cascade reactions | Request PDF. [Link]

-

Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

ProQuest. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

European Patent Office. (n.d.). EP 0583960 A2 - Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. [Link]

-

Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. [Link]

-

PubChem. (n.d.). Furan-3-sulfonyl chloride. [Link]

-

MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. [Link]

Sources

- 1. 5-Methylfuran-2-sulfonyl chloride | 69815-95-8 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.se [fishersci.se]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. d-nb.info [d-nb.info]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 17. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

The Pyrazole Core: A Technical Guide to Its Expanding Biological Potential in Pharmaceuticals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold" in drug design.[1] This technical guide provides an in-depth exploration of the biological potential of pyrazole-containing pharmaceuticals, moving beyond a simple catalog of activities to offer a mechanistic understanding for researchers, scientists, and drug development professionals. We will dissect the causality behind the therapeutic success of blockbuster drugs, provide field-proven experimental protocols for evaluation, and explore the structure-activity relationships that drive the design of next-generation pyrazole-based agents for a multitude of diseases, including inflammatory disorders, cancer, and infectious diseases.[2][3]

The Pyrazole Scaffold: Physicochemical and Pharmacological Significance

The versatility of the pyrazole ring is central to its success. Its aromatic nature provides a stable core, while the two nitrogen atoms offer unique interaction capabilities. The N-1 nitrogen can act as a hydrogen bond donor, and the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for complex and specific interactions with biological targets like enzymes and receptors.[1] This dual nature, combined with the ring's intermediate aromaticity, allows pyrazole to serve as a bioisostere for other aromatic systems, such as a phenyl ring, often enhancing physicochemical properties like solubility and lipophilicity, which are critical for favorable pharmacokinetics.[1][4] These properties have been leveraged to develop a wide range of approved drugs targeting diverse clinical conditions.[1][5]

Mechanisms of Action: A Deep Dive into Key Pyrazole Pharmaceuticals

The true potential of the pyrazole core is best understood by examining its role in established and successful pharmaceuticals. Here, we analyze the mechanisms of three prominent examples, providing the scientific rationale and the experimental frameworks used to validate their activity.

Anti-Inflammatory Powerhouse: Selective COX-2 Inhibition (Celecoxib)

Celecoxib (Celebrex®) is a non-steroidal anti-inflammatory drug (NSAID) that revolutionized pain and inflammation management by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[6][7]

Mechanism of Action: Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[1][8] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[1][6] Traditional NSAIDs inhibit both isoforms, leading to common side effects like stomach ulcers.[6] Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to the active site of the COX-2 enzyme.[7] Specifically, its polar sulfonamide side chain fits into a hydrophilic side pocket present in COX-2 but not COX-1, conferring its selectivity and a more favorable side-effect profile at therapeutic concentrations.[6][8] This inhibition prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain.[6][8][9]

Signaling Pathway: COX-2 Inhibition by Celecoxib

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | 0.04 - 0.28 | >15 - 50 | >178 | [10][11] |

| PYZ28 | 0.26 | >50 | >192.3 | [10][12] |

| Compound 11 | 0.043 | >15 | >348 | [11] |

| PYZ16 | 0.52 | 5.58 | 10.73 | [10][12] |

| PYZ20 | 0.33 | >15 | >45 | [13] |

Note: IC50 values can vary based on assay conditions. A higher Selectivity Index indicates greater selectivity for COX-2.

Experimental Protocol: In Vitro Colorimetric COX-2 Inhibitor Screening

This protocol is a self-validating system designed to measure the peroxidase activity of COX-2. The rationale is to quantify the enzyme's activity by observing the oxidation of a chromogenic substrate (TMPD), which produces a color change measurable by a spectrophotometer. A potent inhibitor will reduce this color change.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Heme: Prepare a stock solution as per the supplier's instructions.

-

Enzyme: Dilute human recombinant COX-2 enzyme in Assay Buffer to a working concentration (e.g., 17.5 ng/µl).[14][15] Keep on ice.

-

Test Compound (e.g., Novel Pyrazole): Prepare a 10x stock solution in a suitable solvent (e.g., DMSO). Create serial dilutions to determine the IC50 value.

-

Positive Control: Prepare a 10x stock of Celecoxib.[14]

-

Substrates: Prepare working solutions of a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and arachidonic acid.[14]

-

-

Assay Plate Setup (96-well plate): [14]

-

Background Wells: 160 µL Assay Buffer + 10 µL Heme.

-

100% Activity Control: 150 µL Assay Buffer + 10 µL Heme + 10 µL diluted COX-2.

-

Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL diluted COX-2 + 10 µL of test compound dilution.

-

Positive Control Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL diluted COX-2 + 10 µL Celecoxib solution.

-

-

Incubation: Gently shake the plate and incubate for 5-10 minutes at 25°C or 37°C to allow inhibitor binding.[14][16]

-

Reaction Initiation: Add 20 µL of the colorimetric substrate solution, followed immediately by 20 µL of arachidonic acid solution to all wells.[14]

-

Measurement: Immediately shake the plate and measure the absorbance at 590 nm using a microplate reader. Take readings kinetically for 5 minutes or as a final endpoint reading.[14]

-

Data Analysis:

-

Subtract the average background absorbance from all other readings.

-

Calculate the percentage of inhibition for each test compound concentration relative to the 100% activity control.

-

Plot the percent inhibition against the log concentration of the test compound and use a non-linear regression model to determine the IC50 value.

-

Vasodilation via PDE5 Inhibition (Sildenafil)

Sildenafil (Viagra®) was a landmark pharmaceutical discovery for erectile dysfunction, and its mechanism relies on a pyrazole-containing core structure (specifically, a pyrazolopyrimidinone).[17]

Mechanism of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, mediated by nitric oxide (NO).[17][18] During sexual stimulation, NO is released, which activates the enzyme guanylate cyclase. This enzyme increases levels of cyclic guanosine monophosphate (cGMP), a second messenger that leads to smooth muscle relaxation and increased blood flow.[14][17] The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE5), which hydrolyzes it to inactive 5'-GMP.[19][20] Sildenafil's molecular structure mimics that of cGMP, allowing it to act as a potent and selective competitive inhibitor of PDE5.[14] By blocking PDE5, sildenafil prevents the degradation of cGMP, leading to its accumulation. This enhances the effect of NO, resulting in sustained smooth muscle relaxation and vasodilation.[17][20] It is crucial to note that sildenafil requires sexual stimulation to be effective, as this is necessary for the initial release of NO.[14][17]

Signaling Pathway: PDE5 Inhibition by Sildenafil

Caption: Sildenafil inhibits PDE5, preventing cGMP breakdown and promoting vasodilation.

Quantitative Data: PDE5 Inhibition by Pyrazole-based Compounds

| Compound | PDE5 IC50 (nM) | PDE6 Selectivity (fold vs. PDE5) | Reference |

| Sildenafil | 3.5 - 6.0 | ~10 | [17][21] |

| Compound 5r | 8.3 | 240 | [22] |

| Compound 40 | 8.3 | ~10 (similar to Sildenafil) | [23] |

| Compound 37 | 1.05 | Not Reported | [23] |

| Udenafil | 5.7 | Not Reported | [21] |

Note: Selectivity against other PDE isoforms, particularly PDE6 (found in the retina), is a critical parameter in drug design to minimize side effects like vision disturbances.

Experimental Protocol: In Vitro Fluorescence Polarization (FP) PDE5 Assay

This high-throughput assay is based on the principle of competitive binding. A fluorescently labeled cGMP analog will have low polarization when free in solution. When PDE5 is active, it hydrolyzes the substrate, which can then be bound by a larger binding agent, increasing polarization. An inhibitor prevents this process, keeping polarization low.

-

Reagent Preparation:

-

Assay Buffer: Prepare a complete PDE assay buffer as per kit instructions (typically containing Tris-HCl, MgCl₂, etc.).

-

Enzyme: Dilute recombinant human PDE5A1 enzyme in the assay buffer to the desired working concentration.[24]

-

Substrate: Dilute a fluorescently labeled cGMP analog (e.g., FAM-Cyclic-3′,5′-GMP) in the assay buffer.[24]

-

Test Compound: Prepare serial dilutions of the pyrazole test compound in DMSO, then further dilute in assay buffer.

-

Positive Control: Prepare dilutions of Sildenafil.

-

-

Assay Plate Setup (96-well black microplate): [18][24]

-

Blank/Background Wells: Assay buffer only.

-

100% Activity Control: Add diluted PDE5A1 enzyme and DMSO-only control.

-

Inhibitor Wells: Add diluted PDE5A1 enzyme and the test compound dilutions.

-

Positive Control Wells: Add diluted PDE5A1 enzyme and Sildenafil dilutions.

-

-

Pre-incubation: Add the enzyme and inhibitor solutions to the plate. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[18][24]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate solution to all wells.

-

Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.[24]

-

Reaction Termination and Binding: Stop the reaction by adding a specific Binding Agent (provided in commercial kits) to all wells. This agent binds to the hydrolyzed 5'-GMP product. Incubate for an additional 30 minutes at room temperature.[24]

-

Measurement: Read the fluorescence polarization (FP) of each well using a microplate reader equipped with appropriate filters (e.g., Excitation ~485 nm, Emission ~530 nm).[24]

-

Data Analysis:

-

FP values are typically reported in millipolarization units (mP).

-

Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)).[24]

-

Determine the IC50 value by plotting percent inhibition against the log concentration of the inhibitor.

-

Emerging Frontiers: Anticancer and Antimicrobial Potential

Beyond established therapies, the pyrazole scaffold is a fertile ground for developing novel anticancer and antimicrobial agents.[2][25][26]

Anticancer Activity

Pyrazole derivatives have demonstrated potent activity against various cancer cell lines.[2][7] Their mechanisms are diverse, including the inhibition of protein kinases crucial for cell cycle regulation (like CDK1), induction of apoptosis, and inhibition of tubulin polymerization.[26] Some pyrazole-based compounds also exhibit anticancer effects through the inhibition of COX-2, which is often upregulated in tumors.[11]

Structure-Activity Relationship (SAR) Insights: The anticancer activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[2][7]

-

Diphenyl Pyrazoles: The presence of specific groups on the phenyl rings attached to the pyrazole core is critical. For instance, electron-withdrawing groups can influence activity.

-

Hybrids: Fusing the pyrazole scaffold with other heterocyclic systems like oxadiazole or chalcones has yielded compounds with broad-spectrum growth inhibition in the low micromolar range.[2]

-

Targeting Kinases: Modifications that allow the pyrazole core to fit into the ATP-binding pocket of kinases like EGFR are a promising strategy.[27]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a foundational colorimetric method to assess cell metabolic activity, serving as an indicator of cell viability and proliferation.[6][28] The rationale is that viable cells with active mitochondria contain oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Preparation and Seeding:

-

Culture cancer cells (e.g., MCF-7, HT-29) under standard conditions.[11]

-

Trypsinize, count, and determine cell viability (must be >90%).

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[6]

-

Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., medium with DMSO) and a positive control (e.g., Doxorubicin).[11]

-

Incubate for a specified period (e.g., 48 or 72 hours).[29]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.[30]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[31]

-

-

Measurement and Analysis:

Antimicrobial Activity

The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have emerged as promising candidates, showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][25]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][32] This protocol provides a quantitative measure of a compound's potency.

-

Preparation of Inoculum:

-

Grow a pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase.[8][33]

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[34]

-

Dilute this standardized suspension to achieve the final desired inoculum concentration (e.g., 5 × 10⁵ CFU/mL) in the assay plate.[35]

-

-

Preparation of Antimicrobial Dilutions:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile MHB to wells in columns 2 through 12.[8]

-

Prepare a stock solution of the test pyrazole compound in MHB at twice the highest desired concentration. Add 100 µL of this solution to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.

-

Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[35]

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[32] This can also be confirmed by reading the optical density (OD) at 600 nm.

-

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 9 | S. aureus (MDR) | 4 | [3] |

| Compound 21a | S. aureus | 62.5 - 125 | [25] |

| Compound 21a | A. niger | 2.9 - 7.8 | [25] |

| Compound 4j | S. pneumoniae | 15.6 | [36] |

Synthesis and Drug Discovery Workflow

The synthesis of the pyrazole core is adaptable, allowing for extensive derivatization. The most common and foundational method is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[10][37] Modern variations, including multicomponent reactions and microwave-assisted synthesis, offer greener and more efficient routes to create diverse libraries of pyrazole derivatives for screening.[4][38]

Experimental Workflow: Pyrazole-Based Drug Discovery

Caption: A typical workflow for the discovery of novel pyrazole-based pharmaceuticals.

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its proven success in blockbuster drugs like Celecoxib and Sildenafil has cemented its importance, yet its potential is far from exhausted. Current research is intensely focused on leveraging the pyrazole core to develop next-generation therapeutics. The key future directions include designing novel anticancer agents with high selectivity for tumor-specific targets, creating new classes of antimicrobials to combat resistant pathogens, and exploring applications in neurodegenerative and metabolic diseases. The continued integration of computational docking, green synthetic methodologies, and robust biological screening will ensure that pyrazole-containing pharmaceuticals remain at the forefront of therapeutic innovation for years to come.

References

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, January 17). Wiley Online Library. [Link]

-

Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, March 15). PubMed. [Link]

-

Celecoxib (Celebrex, Elyxyb): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, May 21). WebMD. [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. [Link]

-

Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025, September 3). CSIR-NIScPR. [Link]

-

VIAGRA - accessdata.fda.gov. (n.d.). FDA. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]

-

A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025, February 18). Bentham Science. [Link]

-

Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives. (n.d.). DUT Open Scholar. [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). PMC. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

-

Sildenafil: Mechanism of Action & Structure. (n.d.). Study.com. [Link]

-

MTT Cell Assay Protocol. (n.d.). txch.org. [Link]

-

Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025, May 22). PMC. [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. (2006, August 24). PubMed. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). PMC. [Link]

-

The predicted PDE5 IC50 values of the test set (series A-H) in nM. (n.d.). ResearchGate. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 23). ACS Publications. [Link]

-

Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). Atlantis Press. [Link]

-

Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2022, November 14). PubMed. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). sciendo.com. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Semantic Scholar. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Publications. [Link]

-

Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. (n.d.). PMC. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). acsonline.cn. [Link]

-

Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. (2025, November 10). RSC Publishing. [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (n.d.). PMC. [Link]

-

A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability. (n.d.). ResearchGate. [Link]

-